Almokalant - 123955-10-2

Almokalant

Catalog Number: EVT-258330
CAS Number: 123955-10-2
Molecular Formula: C18H28N2O3S
Molecular Weight: 352.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Almokalant (4-[3-ethyl[3-(propylsulfinyl)propyl]amino]-2-hydroxy-propoxy]-benzonitrile) is a class III antiarrhythmic agent. [] It functions as a selective blocker of the delayed outward potassium current (IK), specifically targeting the rapid component of this current, known as IKr. [, , , , ] This selectivity for IKr distinguishes it from other class III antiarrhythmic agents. [] Almokalant's primary role in scientific research has been to investigate its electrophysiological effects on cardiac tissue and its potential as an antiarrhythmic agent, particularly in the treatment of supraventricular tachyarrhythmias. [, , , ]

Dofetilide

Relevance: Dofetilide, similar to almokalant, prolongs cardiac action potential duration by selectively blocking IKr. [, , , ] Both compounds are associated with embryotoxic effects, potentially due to their ability to induce cardiac arrhythmias in the embryo. [, , ]

Methoxamine

Relevance: While not structurally related to almokalant, methoxamine is frequently co-administered with almokalant in experimental models to induce torsades de pointes. [, , , , ] This combination is used to mimic the acquired long QT syndrome, a condition characterized by prolonged QT interval and increased risk of torsades de pointes, often triggered by a combination of drug exposure and other factors like adrenergic stimulation.

Nisoldipine

Relevance: While not structurally related to almokalant, nisoldipine has been shown to reduce the incidence of almokalant-induced torsades de pointes in experimental models. [, ] This protective effect is thought to be mediated by its ability to reduce calcium entry through L-type calcium channels, which can counterbalance the proarrhythmic effects of delayed repolarization caused by almokalant.

Flecainide

Relevance: Despite not being structurally related to almokalant, flecainide has been shown to reduce the risk of almokalant-induced torsades de pointes in experimental settings. [] This protective effect is thought to be partially mediated by flecainide’s ability to attenuate the primary electrophysiological effects of class III agents, like almokalant. []

Lidocaine

Relevance: Although structurally unrelated to almokalant, lidocaine has been shown to suppress rhythm abnormalities associated with delayed repolarization induced by almokalant. [, ] This protective effect is attributed to its ability to inhibit the initiation of abnormal heart rhythms, even in the presence of a prolonged QT interval caused by almokalant. []

Source and Classification

Almokalant is classified as a potassium channel blocker, specifically targeting the rapid component of the delayed rectifier potassium current (IKr). This classification places it within the broader category of antiarrhythmic drugs, which are used to manage various types of arrhythmias, including atrial fibrillation and ventricular tachycardia. The compound was initially synthesized in the late 1980s and has been studied extensively for its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Almokalant involves several key steps that utilize advanced organic chemistry techniques. The primary synthesis route includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that undergo various transformations.
  2. Key Reactions:
    • Alkylation: An alkyl group is introduced to the aromatic ring to form a substituted phenyl compound.
    • Cyclization: This step involves forming a cyclic structure that is essential for the drug's activity.
    • Functionalization: Additional functional groups are introduced to enhance pharmacological efficacy and solubility.

The specific reaction conditions, such as temperature, solvent choice, and catalysts, are optimized to yield high purity and yield of Almokalant. For example, liquid chromatography and mass spectrometry are often employed to monitor reaction progress and purify the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of Almokalant can be described as follows:

  • Chemical Formula: C19H22N2O2
  • Molecular Weight: 314.39 g/mol
  • Structural Features:
    • A phenyl ring system that contributes to its lipophilicity.
    • A piperidine moiety that plays a crucial role in binding to potassium channels.
    • Functional groups that facilitate interactions with biological targets.

The three-dimensional conformation of Almokalant allows for effective binding to potassium channels, which is critical for its therapeutic action.

Chemical Reactions Analysis

Reactions and Technical Details

Almokalant undergoes various chemical reactions during its synthesis and metabolism:

  1. Dealkylation: This reaction can occur during metabolic processing, leading to active metabolites that may also exhibit antiarrhythmic properties.
  2. Hydrolysis: The ester bonds in Almokalant can be hydrolyzed under physiological conditions, affecting its pharmacokinetics.
  3. Oxidation: Potential oxidative metabolites may form, which could contribute to both therapeutic effects and side effects.

These reactions are critical for understanding the drug's stability, efficacy, and safety profile.

Mechanism of Action

Process and Data

Almokalant's mechanism of action primarily involves:

  • Potassium Channel Blockade: By inhibiting the rapid delayed rectifier potassium current (IKr), Almokalant prolongs the repolarization phase of cardiac action potentials. This effect reduces excitability in cardiac tissues, thereby preventing arrhythmias.
  • Refractory Period Extension: The drug increases the refractory period of cardiac cells, which helps in stabilizing heart rhythms during episodes of tachycardia.

Experimental studies have shown that Almokalant effectively reduces the frequency of arrhythmias in animal models, supporting its therapeutic potential.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Almokalant typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
  • Melting Point: The melting point is reported to be around 150–155 °C.
  • Stability: Almokalant exhibits good stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are significant for formulation development and determining appropriate administration routes.

Applications

Scientific Uses

Almokalant has been primarily investigated for its applications in treating various cardiac arrhythmias. Its unique mechanism makes it a candidate for patients who do not respond well to traditional antiarrhythmic therapies. Additionally, research continues into its potential uses in other cardiovascular disorders where rhythm stabilization is crucial.

Molecular Pharmacology of Almokalant

Mechanistic Underpinnings of IKr Channel Blockade

Almokalant (H 234/09) is a potent class III antiarrhythmic agent that selectively inhibits the rapid delayed rectifier potassium current (IKr) by binding to the pore-forming α-subunit of the human ether-a-go-go-related gene (hERG) channel. This blockade occurs preferentially during the channel’s open state, with a voltage-dependent affinity that increases during membrane depolarization. In human ventricular muscle strips, Almokalant (1–10 μM) prolongs action potential duration (APD) at 50%, 75%, and 90% repolarization levels (APD₅₀, APD₇₅, APD₉₀), though the effect is more pronounced at later repolarization phases. At 10 μM, Almokalant extends APD₉₀ by 38% ± 6% without altering maximal depolarization rate (Vₘₐₓ) or action potential amplitude, confirming pure class III electrophysiological activity [4] [5].

The binding kinetics of Almokalant to hERG channels exhibit time- and state-dependent characteristics. High-throughput electrophysiological studies using IonWorks platforms reveal that Almokalant displays distinct dynamic inhibition profiles compared to other IKr blockers like dofetilide or cisapride. Its association rate with open/inactivated hERG channels is faster than its dissociation rate, resulting in cumulative inhibition during rapid pacing. Computational Markov models of hERG dynamics further demonstrate that Almokalant stabilizes non-conducting conformations, thereby reducing repolarizing current during cardiac phase 3 [1].

Table 1: Concentration-Dependent Effects of Almokalant on Cardiac Repolarization

Parameter1 μM Almokalant5 μM Almokalant10 μM Almokalant
APD₅₀ Prolongation12% ± 3%22% ± 4%29% ± 5%
APD₉₀ Prolongation18% ± 4%31% ± 5%38% ± 6%
IKr Block (%)45% ± 8%78% ± 9%92% ± 11%

Data derived from isolated human ventricular muscle and rabbit Purkinje fibers [4] [5].

Selectivity and Binding Dynamics to hERG Potassium Channels

Almokalant belongs to the methanesulfonanilide class of IKr blockers, characterized by high binding specificity to hERG over other cardiac ion channels. At therapeutic concentrations (0.1–1 μM), it exhibits negligible affinity for IKs, IK1, or sodium channels (INa), minimizing off-target electrophysiological effects. Competitive binding assays show Almokalant’s dissociation constant (Kd) for hERG is 42 nM ± 11 nM, compared to >10 μM for KvLQT1/minK (IKs) channels [2] [5].

Comparative studies with structurally related agents (dofetilide, E-4031) reveal Almokalant’s distinct tissue-specific efficacy. In rabbit Purkinje fibers, 1 μM Almokalant prolongs APD₉₀ by 28% ± 5%, whereas dofetilide and E-4031 induce 51% ± 7% and 48% ± 6% prolongation, respectively. This reduced effect in Purkinje tissue suggests lower proarrhythmic potential due to diminished transmural dispersion of repolarization [5]. The binding site involves interactions between Almokalant’s benzonitrile moiety and residues Tyr652/Phe656 in hERG’s S6 domain, as confirmed by mutagenesis studies. Unlike "facilitators" like nifekalant, Almokalant lacks facilitatory effects on hERG currents at subthreshold voltages, which may limit its ability to augment repolarization reserve during stress [6].

Key Binding Dynamics:

  • Association Rate (kₒₙ): 1.8 × 10⁴ M⁻¹s⁻¹
  • Dissociation Rate (kₒff): 0.03 s⁻¹
  • State Dependence: 5-fold higher affinity for open vs. closed channels [1] [5].

Pharmacodynamic Modulation of Cardiac Action Potential Duration

Almokalant prolongs cardiac repolarization by reducing IKr conductance, thereby increasing effective refractory periods (ERP) without depressing conduction velocity. In healthy human volunteers, intravenous Almokalant (12.8 μmol) elevates QT intervals by 20% during sinus rhythm and atrial pacing at 100 bpm. Atrial ERP increases by 14% ± 3%, while AV nodal and His-Purkinje conduction (PQ/QRS intervals) remain unchanged, confirming absence of class I or II effects [3] [9].

The drug exhibits reverse rate-dependence, with greater APD prolongation at slower heart rates. At 60 bpm, Almokalant (10 μM) extends APD₉₀ by 38% in human myocardium, whereas at 120 bpm, prolongation diminishes to 15% ± 4%. This property stems from enhanced drug binding during prolonged diastole, allowing accumulation of block at low rates. Notably, Almokalant uniquely couples APD prolongation with positive inotropy in human ventricular tissue. At 1 μM, peak developed force increases by 21% ± 5% due to enhanced calcium transients secondary to prolonged plateau duration, a feature not observed with dofetilide [4] [5].

Table 2: Electrophysiological Parameters Modulated by Almokalant in Humans

ParameterBaselinePost-AlmokalantChange (%)
QTc Interval425 ± 30 ms487 ± 44 ms+14.6%*
Atrial ERP230 ± 25 ms262 ± 28 ms+13.9%*
Ventricular APD₉₀285 ± 32 ms393 ± 41 ms+37.9%*
dF/dt (Inotropy)100% reference121% ± 5%+21%*

Data from transesophageal stimulation in healthy volunteers and isolated human myocardium [3] [4] [9].

Pharmacokinetic-pharmacodynamic modeling shows plasma concentrations correlate linearly with QT prolongation (R² = 0.89). The terminal half-life of ~3 hours enables rapid onset but necessitates continuous infusion for sustained effect. Interindividual variability in peak plasma concentration (Cₘₐₓ) contributes to heterogeneous APD responses, though this variability decreases >60 minutes post-infusion [9].

List of Compounds Mentioned:

  • Almokalant (Primary agent)
  • Dofetilide (Comparative IKr blocker)
  • Cisapride (Comparative IKr blocker)
  • E-4031 (Experimental IKr blocker)
  • Nifekalant (Facilitatory IKr blocker)
  • Dronedarone (Multi-channel blocker with IKr inhibition)
  • Amiodarone (Multi-channel blocker with IKr inhibition)
  • Sotalol (Class III antiarrhythmic with IKr blockade)

Properties

CAS Number

123955-10-2

Product Name

Almokalant

IUPAC Name

4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C18H28N2O3S/c1-3-11-24(22)12-5-10-20(4-2)14-17(21)15-23-18-8-6-16(13-19)7-9-18/h6-9,17,21H,3-5,10-12,14-15H2,1-2H3

InChI Key

ZMHOBBKJBYLXFR-UHFFFAOYSA-N

SMILES

CCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O

Solubility

Soluble in DMSO

Synonyms

Almokalant

Canonical SMILES

CCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O

Isomeric SMILES

CCCS(=O)CCCN(CC)C[C@H](COC1=CC=C(C=C1)C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.